1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone
Overview
Description
1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone is a chemical compound with the molecular formula C8H6F3NO and a molecular weight of 189.14 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethanone group. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone typically involves the reaction of 4-(trifluoromethyl)pyridine with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone can be compared with other similar compounds such as:
- 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone
- 1-(3-Chloropyridin-2-yl)ethanone
- 1-(4-Isopropylpyridin-2-yl)ethanone
These compounds share structural similarities but differ in the position and nature of substituents on the pyridine ring. The presence of different substituents can significantly influence their chemical reactivity and biological activities.
Biological Activity
1-(4-(Trifluoromethyl)pyridin-2-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold for the development of pharmaceuticals. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a trifluoromethyl group and an ethanone moiety, which contributes to its unique chemical properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. For instance, compounds with similar trifluoromethyl substitutions have shown promising activity against Mycobacterium tuberculosis and Chlamydia species. The presence of the trifluoromethyl group is crucial for enhancing the antimicrobial efficacy of these compounds .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies suggest that derivatives of pyridine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications in the trifluoromethyl pyridine series have been linked to increased potency against cancer cell lines .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could explain its antimicrobial and anticancer activities.
- Receptor Binding : It has been suggested that this compound might serve as a ligand in biochemical assays, potentially interacting with receptors involved in disease processes.
Case Studies
- Antitubercular Activity : A study examined a series of trifluoromethyl pyrimidinones and identified several compounds with potent activity against M. tuberculosis. The structure–activity relationship (SAR) indicated that modifications at the pyridine position significantly influenced antibacterial efficacy .
- Antichlamydial Activity : Another investigation highlighted that derivatives containing a trifluoromethyl group exhibited selective activity against Chlamydia, emphasizing the importance of electron-withdrawing groups in enhancing biological activity .
Data Summary
Property/Activity | Observations |
---|---|
Antimicrobial Activity | Active against M. tuberculosis and Chlamydia |
Anticancer Activity | Induces apoptosis in cancer cell lines |
Mechanism | Enzyme inhibition and receptor binding |
Structural Importance | Trifluoromethyl enhances lipophilicity |
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5(13)7-4-6(2-3-12-7)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXNGQCPUYARKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145947-94-0 | |
Record name | 1-[4-(trifluoromethyl)pyridin-2-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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